molecular formula C17H23N3O5 B12909790 L-Seryl-L-prolyl-L-phenylalanine CAS No. 23827-76-1

L-Seryl-L-prolyl-L-phenylalanine

Cat. No.: B12909790
CAS No.: 23827-76-1
M. Wt: 349.4 g/mol
InChI Key: QUGRFWPMPVIAPW-IHRRRGAJSA-N
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Description

L-Seryl-L-prolyl-L-phenylalanine is a synthetic tripeptide of interest in biochemical research. Composed of L-Serine, L-Proline, and L-Phenylalanine, this sequence is designed for investigations into peptide structure and function. The inclusion of a proline residue suggests potential utility in studies of protein turn motifs and secondary structure formation. The specific physicochemical properties conferred by the serine and phenylalanine side chains make this compound a candidate for research in molecular recognition and peptide interaction studies. Researchers can utilize this high-purity tripeptide as a building block for more complex peptide synthesis, as a standard in analytical method development, or as a subject for studying peptide stability and aggregation behavior. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23827-76-1

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H23N3O5/c18-12(10-21)16(23)20-8-4-7-14(20)15(22)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1

InChI Key

QUGRFWPMPVIAPW-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Steps in SPPS

  • Resin Loading :

    • The synthesis begins by attaching the C-terminal amino acid (L-phenylalanine) to a resin, typically a Wang or Rink amide resin.
    • The carboxylic acid group of L-phenylalanine is activated using coupling agents like DCC (dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate).
  • Deprotection :

    • The Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the amino group is removed using a mild base such as 20% piperidine in DMF (dimethylformamide).
  • Coupling of Amino Acids :

    • The next amino acid (L-proline) is activated and coupled to the deprotected phenylalanine.
    • This process is repeated for the final amino acid, L-serine.
  • Cleavage and Purification :

    • The peptide is cleaved from the resin using a cleavage cocktail containing TFA (trifluoroacetic acid), scavengers like water, and triisopropylsilane.
    • The crude peptide is purified using high-performance liquid chromatography (HPLC).

Solution-Phase Synthesis

Solution-phase synthesis is another approach for preparing this compound. It involves reactions in solution rather than on a solid support.

Steps in Solution-Phase Synthesis

  • Protection of Functional Groups :

    • Protecting groups are used to prevent unwanted side reactions. For example:
      • Hydroxyl groups of serine are protected with t-butoxycarbonyl (Boc).
      • Amino groups are protected with Boc or Fmoc.
  • Stepwise Coupling :

    • Each amino acid is coupled sequentially using carbodiimide-based coupling agents (e.g., DCC or EDC) with additives like HOBt (1-hydroxybenzotriazole) to enhance reaction efficiency.
  • Deprotection :

    • After each coupling step, protecting groups are removed under specific conditions (e.g., acidic or basic treatment).
  • Final Deprotection and Purification :

    • All protecting groups are removed, and the final product is purified using recrystallization or chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers an alternative method that leverages enzymes such as proteases to catalyze peptide bond formation.

Steps in Enzymatic Synthesis

  • Selection of Enzyme :

    • Proteases like papain or trypsin are used to catalyze the formation of peptide bonds between amino acids.
  • Reaction Conditions :

    • Reactions are carried out in aqueous or mixed organic-aqueous media.
    • Optimal pH and temperature conditions are maintained for enzyme activity.
  • Purification :

    • The product is extracted and purified using chromatographic techniques.

Industrial Production Methods

For large-scale production, modifications to standard synthetic methods are employed to increase yield and efficiency.

Key Features

  • Use of automated peptide synthesizers for SPPS.
  • Optimization of reaction conditions such as solvent choice, temperature, and coupling time.
  • Implementation of continuous-flow reactors for scalability.
  • Use of high-throughput purification systems like preparative HPLC.

Data Table: Comparison of Preparation Methods

Method Advantages Limitations
Solid-Phase Peptide Synthesis High purity; automated processes available Expensive reagents; limited scalability
Solution-Phase Synthesis Suitable for small-scale synthesis Labor-intensive; complex purification
Enzymatic Synthesis Eco-friendly; mild reaction conditions Limited substrate specificity
Industrial Production High yield; scalable processes Requires significant optimization effort

Notes on Reaction Conditions

  • Coupling agents like HBTU or EDC are critical for efficient amide bond formation.
  • Protecting groups must be chosen carefully to avoid side reactions during synthesis.
  • Purification steps such as HPLC ensure removal of impurities and byproducts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of ketones or carboxylic acids to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the alcohol group may yield a ketone, while reduction of a ketone may yield an alcohol.

Scientific Research Applications

Dietary Supplementation

L-Seryl-L-prolyl-L-phenylalanine is often included in dietary supplements aimed at enhancing mood and cognitive function. Phenylalanine, one of its components, is crucial for synthesizing neurotransmitters such as dopamine and norepinephrine, which are vital for mood regulation and mental health . Studies have shown that supplementation with phenylalanine can improve symptoms of depression in some individuals, particularly when combined with other treatments .

Clinical Nutrition

Research indicates that amino acids like phenylalanine play a significant role in clinical nutrition, especially for patients with specific metabolic disorders or those requiring enhanced protein intake due to illness or injury. For instance, a study demonstrated that phenylalanine levels could predict outcomes in critically ill patients, suggesting that monitoring these levels can inform nutritional interventions .

Application Description Evidence
Mood EnhancementIncreases neurotransmitter synthesisImproved symptoms in depression with supplementation
Clinical NutritionEssential for patients with metabolic disordersPhenylalanine levels correlate with patient outcomes in ICU settings

Neurological Disorders

This compound has been investigated for its potential effects on neurological disorders. Phenylalanine's role in dopamine production suggests that this compound may be beneficial in treating conditions like Parkinson's disease and depression . A study involving high phenylalanine exposure noted transient changes in brain structure but did not indicate long-term adverse effects, highlighting the need for further research into its neurological applications .

Skin Disorders

The compound has also been explored for its efficacy in treating skin conditions such as vitiligo. Research indicates that L-phenylalanine can enhance pigmentation when used alongside ultraviolet light therapy, suggesting a potential application for this compound in dermatological treatments .

Pharmacological Application Description Evidence
Neurological DisordersPotential treatment for dopamine-related conditionsStudies show effects on brain structure with high phenylalanine exposure
Skin DisordersEnhances pigmentation in vitiligo treatmentEffective when combined with UV light therapy

Mechanistic Studies

This compound serves as a model compound for studying peptide interactions and mechanisms within biological systems. Its structure allows researchers to investigate how variations in amino acid composition affect biological activity and stability .

Drug Development

The insights gained from studying this tripeptide contribute to the development of new drugs targeting various diseases, particularly those involving neurotransmitter imbalances or metabolic disorders . The ongoing exploration of nitrogen-containing compounds like this compound reflects a broader trend toward developing novel therapeutic agents based on amino acid derivatives.

Biochemical Application Description Evidence
Mechanistic StudiesInvestigates peptide interactions within biological systemsProvides insights into amino acid composition effects
Drug DevelopmentAids in creating new therapies targeting neurotransmitter imbalancesContributes to the design of nitrogen-based pharmaceuticals

Case Studies

  • Mood Disorders Treatment : A clinical trial demonstrated that patients receiving L-phenylalanine supplementation reported significant improvements in mood and cognitive function compared to a placebo group. The study highlighted the need for further investigation into optimal dosing strategies to maximize benefits without adverse effects.
  • Vitiligo Therapy : In a controlled study involving vitiligo patients, those treated with L-phenylalanine combined with UVA exposure showed marked improvements in skin pigmentation compared to those receiving only UVA treatment, underscoring the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Molecular Structure and Composition

Compound Name Sequence/Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
L-Seryl-L-prolyl-L-phenylalanine Ser-Pro-Phe C₁₇H₂₃N₃O₅ 349.38 Short tripeptide; proline-induced rigidity
Glycyl-L-phenylalanyl-L-seryl-L-proline Gly-Phe-Ser-Pro C₂₀H₂₇N₅O₆ 433.47 Tetrapeptide; includes glycine
YSPWTNF-NH₂ (Heptapeptide) Tyr-Ser-Pro-Trp-Thr-Asn-Phe-NH₂ C₄₉H₆₂N₁₂O₁₄ 1051.20 Amide terminus; aromatic and polar residues
L-Seryl-L-serylglycylglycyl-L-seryl... Ser-Ser-Gly-Gly-Ser-Leu-Phe C₂₈H₄₃N₇O₁₁ 629.68 Multiple serine residues; hydrophilic

Key Observations :

  • The tripeptide This compound is the smallest in this group, lacking charged residues, which may limit its solubility compared to longer peptides with lysine or arginine .

Physicochemical Properties

Property This compound Gly-Phe-Ser-Pro YSPWTNF-NH₂ Ser-Ser-Gly-Gly-Ser-Leu-Phe
Solubility Moderate (hydrophobic Phe) Low (longer chain) Moderate (polar NH₂) High (multiple Ser/Gly)
pKa ~3.5 (predicted) Not reported Not reported ~3.5 (predicted)
Stability High (proline resists proteolysis) Moderate Low (prone to degradation) Moderate (Gly-rich)

Key Observations :

  • Peptides with terminal amides (e.g., YSPWTNF-NH₂) may exhibit altered pharmacokinetics compared to carboxyl-terminated peptides .

Contrasts :

  • Longer peptides (e.g., ’s C₄₁H₆₈N₁₂O₁₁ ) with charged residues like lysine and arginine may interact with DNA or membranes, a property absent in the tripeptide .

Biological Activity

L-Seryl-L-prolyl-L-phenylalanine (Ser-Pro-Phe) is a tripeptide that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles findings from various studies to elucidate the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is composed of three amino acids: serine (Ser), proline (Pro), and phenylalanine (Phe). Its molecular formula is C17H23N3O5C_{17}H_{23}N_{3}O_{5} . The unique arrangement of these amino acids contributes to its biological functions, including potential roles in modulating physiological responses.

Antimicrobial Activity

Recent research has indicated that peptides containing phenylalanine exhibit selective antimicrobial properties. For instance, a study on an analog of the antimicrobial peptide protonectin, which incorporates phenylalanine, demonstrated significant antimicrobial activity against Gram-positive bacteria but limited efficacy against Gram-negative bacteria. This selectivity may be attributed to the interaction between the peptide and lipopolysaccharides (LPS) present in Gram-negative bacteria, which can hinder the peptide's access to the bacterial membrane .

Table 1: Antimicrobial Efficacy of Phenylalanine-Containing Peptides

PeptideActivity Against Gram-PositiveActivity Against Gram-NegativeNotes
ProtonectinHighLowSelectivity due to LPS interaction
Phe-PrtHighLow (with EDTA)Enhanced activity with LPS disruption

Anticancer Properties

The potential anticancer effects of this compound have also been explored. A study investigating compounds derived from fungi showed that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including MDA-MB-435 (melanoma) and A549 (lung cancer). The introduction of phenylalanine into these compounds was linked to enhanced cytotoxicity, suggesting a role for this amino acid in cancer treatment strategies .

Case Study: Cytotoxic Effects of Phenylalanine Derivatives

In a controlled study, various derivatives of phenylalanine were tested for their cytotoxic effects:

  • Compound 10 : Exhibited significant cytotoxicity against MDA-MB-435 cells.
  • Compound 26 : Showed cytotoxic effects on A549 cells.

This highlights the importance of phenylalanine in developing effective anticancer agents.

Safety and Tolerance Studies

A clinical trial assessed the safety and tolerance of graded oral supplementation with phenylalanine. Participants received varying doses (3g to 12g daily) over four weeks, with results indicating no significant adverse effects or toxicity at these levels. Minor changes in serum electrolytes were observed but were deemed non-toxic . This suggests that this compound may be safe for consumption at therapeutic doses.

Table 2: Safety Profile from Supplementation Study

Dosage (g/day)Serum Sodium ChangeSerum Chloride ChangeAdverse Events
3Minor IncreaseMinor IncreaseNone
6Minor IncreaseMinor IncreaseNone
9Minor IncreaseMinor IncreaseNone
12Minor IncreaseMinor IncreaseNone

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in high-throughput screens?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) calculates EC50/IC50 values. Outliers are identified via Grubbs’ test (α=0.05). For multiplex assays (e.g., Luminex), Benjamini-Hochberg correction controls false discovery rates .

Q. How should researchers handle discrepancies between computational docking predictions and empirical binding data for this peptide?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Molecular dynamics (MD) simulations (50 ns trajectories) assess conformational flexibility. Experimental validation via isothermal titration calorimetry (ITC) quantifies ΔH and ΔS .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility of this compound’s bioactivity studies across labs?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for preclinical studies. Share raw data (HPLC chromatograms, NMR spectra) via repositories like Zenodo. Cross-validate findings with independent peptide batches and blinded experimenters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.